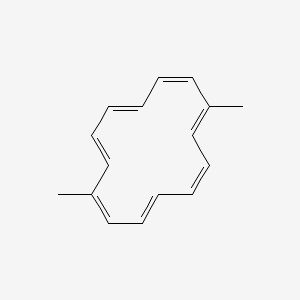
1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl-
Description
1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- is a hydrocarbon compound with the molecular formula C16H18. This compound is a derivative of cyclotetradecaheptaene, which is also known as [14]annulene. The compound is characterized by its conjugated ring structure, which contains alternating double bonds. It is known for its dark-red needle-like crystals and plays a significant role in the study of aromaticity and conjugated systems .
Properties
CAS No. |
81770-67-4 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,8-dimethylcyclotetradeca-1,3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C16H18/c1-15-11-7-3-5-9-13-16(2)14-10-6-4-8-12-15/h3-14H,1-2H3 |
InChI Key |
CGVKWQDGKNDHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=CC=C(C=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of linear polyenes under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and dimethyldioxirane.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups .
Scientific Research Applications
1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- has several scientific research applications, including:
Chemistry: The compound is used to study aromaticity and conjugated systems, providing insights into the behavior of π-electrons in cyclic structures.
Biology: It can be used as a model compound to investigate the interactions of conjugated systems with biological molecules.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- involves its interaction with molecular targets through its conjugated π-electron system. The compound can participate in various chemical reactions, such as electrophilic and nucleophilic attacks, due to the presence of multiple double bonds. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: Another annulene with a similar conjugated ring structure but with eight carbon atoms.
Cyclodecapentaene: A ten-carbon annulene with alternating double bonds.
Cyclooctadecanonaene: An eighteen-carbon annulene with nine double bonds.
Uniqueness
1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- is unique due to its specific ring size and the presence of methyl groups at positions 1 and 8. These structural features influence its chemical reactivity and stability, distinguishing it from other annulenes. The compound’s ability to undergo rapid interconversion between isomeric forms at room temperature also sets it apart from similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


